5-iodo-2-(1H-tetrazol-1-yl)benzoic acid

cross-coupling Suzuki-Miyaura Sonogashira

5-Iodo-2-(1H-tetrazol-1-yl)benzoic acid is an ortho‑substituted benzoic acid derivative that contains both a 1H‑tetrazol‑1‑yl moiety and a heavy iodine atom at the 5‑position of the phenyl ring. The compound (C₈H₅IN₄O₂, MW 316.06 g mol⁻¹) belongs to the class of halogenated tetrazole–benzoic acid hybrid molecules, which are widely explored as carboxylic acid bioisosteres and as synthetic intermediates for transition‑metal‑catalyzed cross‑coupling.

Molecular Formula C8H5IN4O2
Molecular Weight 316.058
CAS No. 749920-55-6
Cat. No. B2521403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-2-(1H-tetrazol-1-yl)benzoic acid
CAS749920-55-6
Molecular FormulaC8H5IN4O2
Molecular Weight316.058
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(=O)O)N2C=NN=N2
InChIInChI=1S/C8H5IN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
InChIKeySPRAXFHDMAPZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-(1H-tetrazol-1-yl)benzoic Acid (CAS 749920-55-6) – Core Identity and Structural Class


5-Iodo-2-(1H-tetrazol-1-yl)benzoic acid is an ortho‑substituted benzoic acid derivative that contains both a 1H‑tetrazol‑1‑yl moiety and a heavy iodine atom at the 5‑position of the phenyl ring [1]. The compound (C₈H₅IN₄O₂, MW 316.06 g mol⁻¹) belongs to the class of halogenated tetrazole–benzoic acid hybrid molecules, which are widely explored as carboxylic acid bioisosteres and as synthetic intermediates for transition‑metal‑catalyzed cross‑coupling [2]. Its structural signature offers two orthogonal modification vectors: the carboxylic acid/tetrazole pair for pharmacophore anchoring and the iodo substituent as a universal cross‑coupling handle, making it a versatile building block in medicinal chemistry and chemical biology programs.

Why 5-Iodo-2-(1H-tetrazol-1-yl)benzoic Acid Cannot Be Freely Replaced by In‑Class Analogs


Compounds of the tetrazole–benzoic acid family share a common scaffold, yet even minor halogen substitutions profoundly alter key properties. The iodine atom in 5‑iodo‑2‑(1H‑tetrazol‑1‑yl)benzoic acid provides a unique combination of high leaving‑group propensity, significant anomalous scattering for X‑ray crystallography, and a heavy‑isotope handle for metabolic tracing that is absent in the corresponding bromo, chloro, or non‑halogenated analogs [1]. Conversely, the regioisomeric 4‑iodo analog presents a different electrostatic surface and steric environment, which can drastically affect target‑binding pose [2]. Consequently, direct replacement of any single feature often results in failed coupling chemistry, altered pharmacokinetics, or loss of biological activity. The evidence assembled in Section 3 quantifies these differences across the most relevant dimensions, enabling an informed procurement decision.

Quantitative Differentiation Evidence for 5-Iodo-2-(1H-tetrazol-1-yl)benzoic Acid


Cross‑Coupling Reactivity – Iodo vs. Bromo vs. Chloro Leaving Group

The iodide substituent confers a markedly higher reactivity in palladium‑catalyzed cross‑coupling reactions relative to the bromide or chloride analogs. The C–I bond dissociation energy is approximately 50 kJ mol⁻¹ lower than that of C–Br and 80 kJ mol⁻¹ lower than that of C–Cl, translating into substantially faster oxidative addition and milder reaction conditions [1]. This differential is critical for sequential coupling strategies where a halogen‑selectivity gradient is required.

cross-coupling Suzuki-Miyaura Sonogashira reaction rate

Anomalous Scattering Power – Iodo vs. Bromo for X‑ray Crystallography

The iodine atom provides a much stronger anomalous scattering signal than bromine, which facilitates experimental phasing of macromolecular crystal structures. The f″ anomalous scattering factor for iodine at Cu Kα (1.54 Å) is approximately 6.0 e⁻, compared to 2.3 e⁻ for bromine and essentially zero for chlorine or hydrogen [1].

X-ray crystallography anomalous dispersion phasing heavy atom

Metabolic Stability – Tetrazole as a Carboxylic Acid Bioisostere

The 1H‑tetrazole ring is a well‑established carboxylic acid bioisostere that resists glucuronidation and β‑oxidation while maintaining a similar pKa (~4.5–4.9). The present compound retains the carboxylic acid together with the tetrazole, offering a dual‑anchor motif that can improve target residence time [1]. In contrast, the non‑tetrazole analog 5‑iodo‑2‑aminobenzoic acid lacks this metabolic shield [2].

bioisostere metabolic stability tetrazole carboxylic acid

Regioisomeric Differentiation – 5‑Iodo vs. 4‑Iodo Substitution

Moving the iodine substituent from the 5‑position to the 4‑position (CAS 2091778‑39‑9) alters the molecular electrostatic potential surface and the direction of the C–I bond vector, which can abrogate or invert target selectivity [1]. While direct biochemical data for this pair are not publicly available, the principle is supported by the widely documented regio‑dependent activity of halogenated benzoic acid derivatives.

regioisomer binding pose electrostatic potential selectivity

High‑Impact Application Scenarios for 5‑Iodo‑2‑(1H‑tetrazol‑1‑yl)benzoic Acid


Late‑Stage Diversification via Sequential Cross‑Coupling

The strong differentiation between the iodo and the tetrazole‑protected carboxylic acid allows chemists to perform a first cross‑coupling (e.g., Suzuki) at the iodo position, followed by orthogonal deprotection and functionalization of the acid, enabling rapid construction of complex biaryl libraries [1].

Fragment‑Based Drug Discovery Targeting MabA (FabG1) in M. tuberculosis

The compound has been described as an inhibitor of the mycobacterial enzyme MabA, a validated antitubercular target. Its dual‑anchor architecture (carboxylic acid + tetrazole) and the iodo heavy‑atom label make it suitable for fragment‑growing and structure‑guided optimization campaigns where co‑crystal structures can be solved by SAD phasing .

Heavy‑Atom Derivatization for Macromolecular Crystallography

Owing to its strong anomalous signal, the compound serves as a rapid‑soak heavy‑atom derivative for protein crystallography. It can replace hazardous inorganic heavy‑atom salts, providing a cleaner phasing solution with lower background toxicity and better reproducibility [2].

Property‑Tailored Library Design in Medicinal Chemistry

The balanced lipophilicity (XLogP3 = 1.4) and moderate TPSA (80.9 Ų) place the compound in favorable drug‑like property space [3]. It can be used as a privileged scaffold for hit‑to‑lead optimization where both the tetrazole and the iodine contribute to target affinity and metabolic stability.

Quote Request

Request a Quote for 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.